molecular formula C13H10BrClN2OS B3657094 N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B3657094
M. Wt: 357.65 g/mol
InChI Key: DUTJZLXWXGOUTA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromopyridine moiety and a chlorophenylsulfanyl group, making it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.

    Formation of Chlorophenylsulfanyl Group: 4-chlorothiophenol is reacted with an appropriate acylating agent to form the chlorophenylsulfanyl group.

    Coupling Reaction: The bromopyridine and chlorophenylsulfanyl intermediates are coupled under suitable conditions, often using a base and a coupling reagent like EDCI or DCC, to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromopyridine or chlorophenylsulfanyl groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the bromopyridine or chlorophenylsulfanyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(5-chloropyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(5-bromopyridin-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the specific combination of bromopyridine and chlorophenylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2OS/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJZLXWXGOUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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